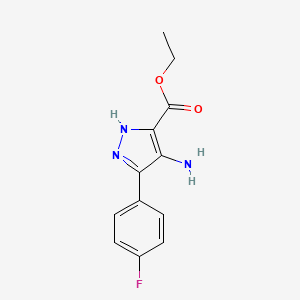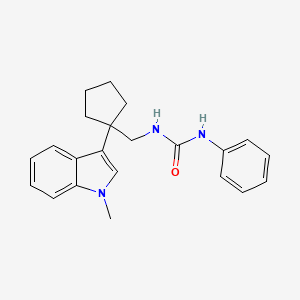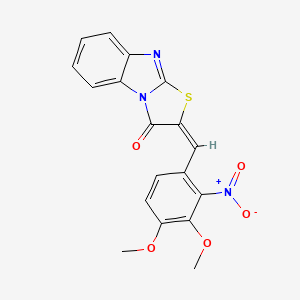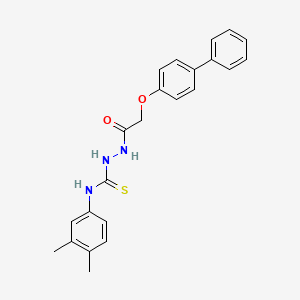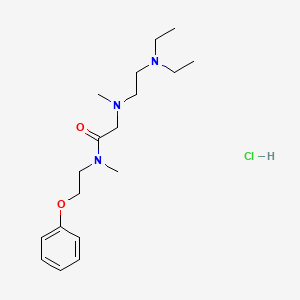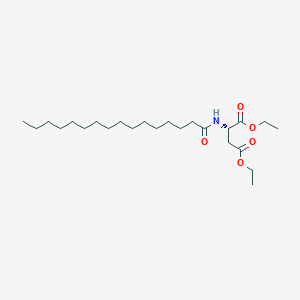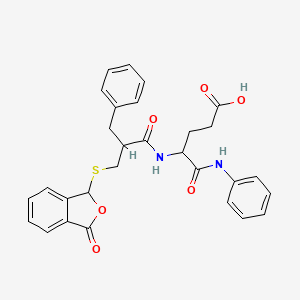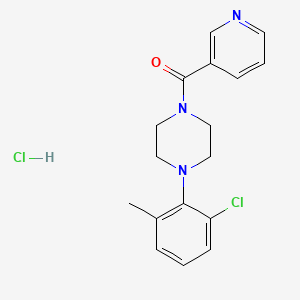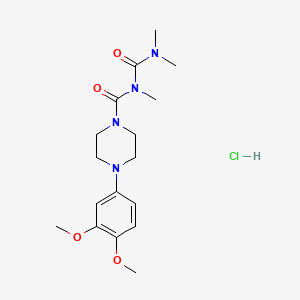
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique diazocine core structure, which is often associated with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of functional group transformations, including amination, etherification, and acylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,8-Di(2-piperidinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine might include other diazocine derivatives or compounds with similar functional groups. Examples could be:
- 2,8-Diamino-6,12-diphenyldibenzo(b,f)(1,5)diazocine
- 2,8-Di(2-morpholinoethoxyacetamido)-6,12-diphenyldibenzo(b,f)(1,5)diazocine
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. Its unique structure may confer distinct reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
130189-74-1 |
|---|---|
Molecular Formula |
C44H50N6O4 |
Molecular Weight |
726.9 g/mol |
IUPAC Name |
N-[(6Z,12Z)-6,12-diphenyl-2-[[2-(2-piperidin-1-ylethoxy)acetyl]amino]benzo[c][1,5]benzodiazocin-8-yl]-2-(2-piperidin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C44H50N6O4/c51-41(31-53-27-25-49-21-9-3-10-22-49)45-35-17-19-39-37(29-35)43(33-13-5-1-6-14-33)47-40-20-18-36(30-38(40)44(48-39)34-15-7-2-8-16-34)46-42(52)32-54-28-26-50-23-11-4-12-24-50/h1-2,5-8,13-20,29-30H,3-4,9-12,21-28,31-32H2,(H,45,51)(H,46,52)/b43-37-,44-38-,47-40?,47-43?,48-39?,48-44? |
InChI Key |
ZQPVKNNVTPDUBW-KCJYYHRMSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOCC(=O)NC2=C/C/3=C(/N=C4/C(=C(\N=C3C=C2)/C5=CC=CC=C5)/C=C(C=C4)NC(=O)COCCN6CCCCC6)\C7=CC=CC=C7 |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)NC2=CC3=C(N=C4C=CC(=CC4=C(N=C3C=C2)C5=CC=CC=C5)NC(=O)COCCN6CCCCC6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


